molecular formula C12H6Cl2N4O6 B11964011 N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline CAS No. 63033-86-3

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B11964011
CAS No.: 63033-86-3
M. Wt: 373.10 g/mol
InChI Key: NOKWYTXDQDBJGT-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is a chemical compound that belongs to the class of nitroanilines This compound is characterized by the presence of two chlorine atoms and three nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,3-dichlorophenyl)aniline. The process begins with the preparation of N-(2,3-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the nitration process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, leading to the inhibition or activation of various biochemical processes. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)piperazine: A compound with similar structural features but different functional groups.

    N-(2,4-dichlorophenyl)-2-chloroacetamide: Another dichlorophenyl derivative with distinct chemical properties.

Uniqueness

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which impart specific chemical reactivity and biological activity. The combination of chlorine and nitro groups on the aniline ring makes it distinct from other similar compounds.

Properties

CAS No.

63033-86-3

Molecular Formula

C12H6Cl2N4O6

Molecular Weight

373.10 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(11(7)14)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H

InChI Key

NOKWYTXDQDBJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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